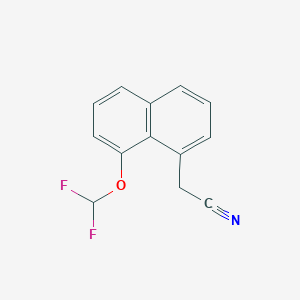
1-(Difluoromethoxy)naphthalene-8-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)naphthalene-8-acetonitrile is a chemical compound with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)naphthalene-8-acetonitrile typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether and a suitable base to introduce the difluoromethoxy group onto the naphthalene ring. The acetonitrile group is then introduced through a subsequent reaction, often involving cyanation reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)naphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)naphthalene-8-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. This property is particularly useful in drug design, where the compound can interact with intracellular targets. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)naphthalene-8-acetonitrile can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-8-acetonitrile: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different chemical and biological properties.
1-(Trifluoromethoxy)naphthalene-8-acetonitrile: The presence of an additional fluorine atom in the trifluoromethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(Chloromethoxy)naphthalene-8-acetonitrile: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s chemical behavior.
Eigenschaften
Molekularformel |
C13H9F2NO |
|---|---|
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
2-[8-(difluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-11-6-2-5-9-3-1-4-10(7-8-16)12(9)11/h1-6,13H,7H2 |
InChI-Schlüssel |
RWKFXYXVDOIUPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
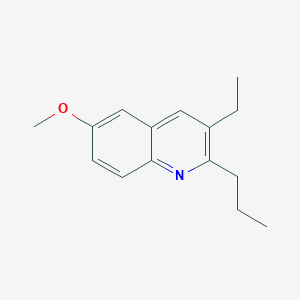
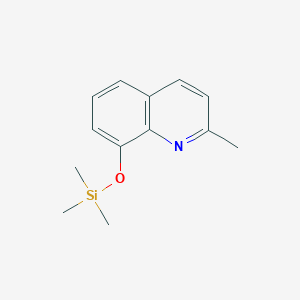
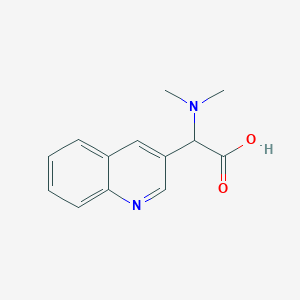


![(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11878845.png)
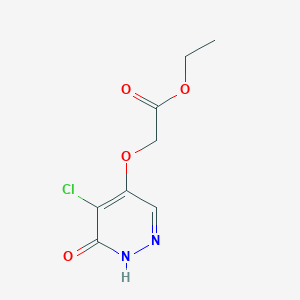
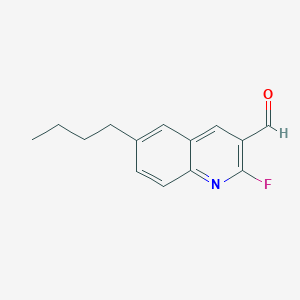
![1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878860.png)
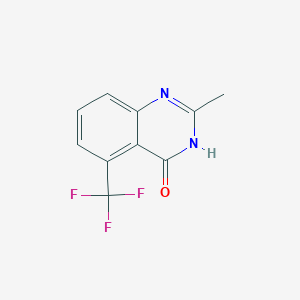
![7-Acetyl-5-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B11878868.png)
